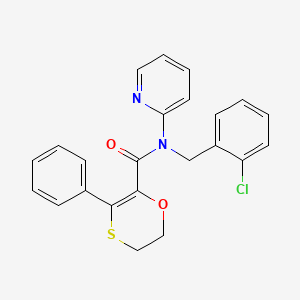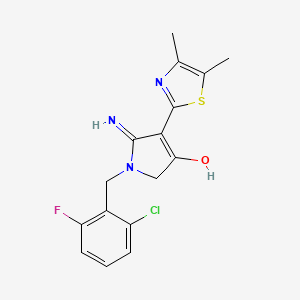![molecular formula C15H21N5O2 B12186544 3-[6-(Cycloheptylamino)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid](/img/structure/B12186544.png)
3-[6-(Cycloheptylamino)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[6-(Cycloheptylamino)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid is a complex organic compound that belongs to the class of triazolopyridazines This compound is characterized by its unique structure, which includes a cycloheptylamino group attached to a triazolopyridazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(Cycloheptylamino)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable hydrazine derivative with a dicarbonyl compound to form the triazolopyridazine core. This is followed by the introduction of the cycloheptylamino group through nucleophilic substitution reactions. The final step involves the attachment of the propanoic acid moiety via esterification or amidation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-[6-(Cycloheptylamino)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different chemical and physical properties, making them useful for specific applications.
Scientific Research Applications
3-[6-(Cycloheptylamino)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its chemical properties can be exploited in the design of advanced materials, such as polymers and nanomaterials.
Industrial Chemistry: The compound can be used as a building block for the synthesis of other complex molecules, facilitating the production of various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[6-(Cycloheptylamino)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cycloheptylamino group and the triazolopyridazine ring system play crucial roles in binding to these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid
- 3-(6-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid
Uniqueness
Compared to similar compounds, 3-[6-(Cycloheptylamino)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid is unique due to the presence of the cycloheptylamino group. This group imparts distinct steric and electronic properties, influencing the compound’s reactivity and interaction with molecular targets. Additionally, the propanoic acid moiety enhances its solubility and potential for further functionalization.
Properties
Molecular Formula |
C15H21N5O2 |
|---|---|
Molecular Weight |
303.36 g/mol |
IUPAC Name |
3-[6-(cycloheptylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid |
InChI |
InChI=1S/C15H21N5O2/c21-15(22)10-9-14-18-17-13-8-7-12(19-20(13)14)16-11-5-3-1-2-4-6-11/h7-8,11H,1-6,9-10H2,(H,16,19)(H,21,22) |
InChI Key |
IZMLTMTUTMLLDK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC2=NN3C(=NN=C3CCC(=O)O)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-methyl-1,3-thiazol-2-yl)-2-[(4-oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-7-yl)oxy]acetamide](/img/structure/B12186466.png)
![N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]-3-phenylpropanamide](/img/structure/B12186482.png)
![N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide](/img/structure/B12186511.png)
![N-[4-(acetylamino)phenyl]-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B12186520.png)
![7'-[(2-chlorobenzyl)oxy]-8'-methyl-2H,2'H-3,4'-bichromene-2,2'-dione](/img/structure/B12186526.png)

![3-(1H-benzo[d]imidazol-2-yl)-N-phenylazetidine-1-carboxamide](/img/structure/B12186528.png)
![Ethyl 1-[5-[(2-chlorophenyl)carbamoyl]-4,7-dioxo-1,2,3,4a,5,6,8,8a-octahydropyrido[2,3-d]pyrimidin-2-yl]piperidine-3-carboxylate](/img/structure/B12186531.png)
![5-Bromo-2-methoxy-4-methyl-1-{[2-benzylbenzimidazolyl]sulfonyl}benzene](/img/structure/B12186548.png)
![N-{4-[(3-{[(2-chlorophenyl)methyl]amino}quinoxalin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B12186552.png)
![1-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one](/img/structure/B12186559.png)


![(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(quinolin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12186572.png)
